Mestanolone

Catalog No.
S535034
CAS No.
521-11-9
M.F
C20H32O2
M. Wt
304.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Mestanolone

CAS Number

521-11-9

Product Name

Mestanolone

IUPAC Name

(10S,13S,17S)-17-hydroxy-10,13,17-trimethyl-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-3-one

Molecular Formula

C20H32O2

Molecular Weight

304.5 g/mol

InChI

InChI=1S/C20H32O2/c1-18-9-6-14(21)12-13(18)4-5-15-16(18)7-10-19(2)17(15)8-11-20(19,3)22/h13,15-17,22H,4-12H2,1-3H3/t13?,15?,16?,17?,18-,19-,20-/m0/s1

InChI Key

WYZDXEKUWRCKOB-SCWDVOOWSA-N

SMILES

CC12CCC(=O)CC1CCC3C2CCC4(C3CCC4(C)O)C

Solubility

Soluble in DMSO

Synonyms

(17beta)-isomer of mestanolone, (5beta,17alpha)-isomer of mestanolone, (5beta,17beta)-isomer of mestanolone, 17 alpha-methyl-17 beta-hydroxy-5 alpha-androstan-3-one, 17 alpha-methyl-5 alpha-dihydrotestosterone, 17 alpha-methylandrostan-17 beta-ol-3-one, 17 beta-hydroxy-17-methyl-5 alpha-androstan-3-one, 17-methyldihydrotestosterone, 17alpha-methyl-DHT, 17alpha-methyldihydrotestosterone, 17beta-hydroxy-17alpha-methyl-5alpha-androstan-3-one, mestaline, mestanolone, methylandrostanolone

Canonical SMILES

CC12CCC(=O)CC1CCC3C2CCC4(C3CCC4(C)O)C

Isomeric SMILES

C[C@]12CCC(=O)CC1CCC3C2CC[C@]4(C3CC[C@]4(C)O)C

Description

The exact mass of the compound Mestanolone is 304.2402 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 18219. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Chemical Actions and Uses - Pharmacologic Actions - Physiological Effects of Drugs - Hormones, Hormone Substitutes, and Hormone Antagonists - Hormones - Gonadal Hormones - Gonadal Steroid Hormones - Testosterone Congeners - Supplementary Records. It belongs to the ontological category of 3-oxo-5alpha-steroid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Lipids -> Sterol Lipids [ST] -> Steroids [ST02] -> C19 steroids (androgens) and derivatives [ST0202]. However, this does not mean our product can be used or applied in the same or a similar way.

Potential Mechanisms of Action

Mestanolone's primary mechanism of action is believed to be through its interaction with the androgen receptor. When it binds to this receptor in muscle cells, it can stimulate protein synthesis and muscle growth []. Additionally, Mestanolone may also increase androgen levels by inhibiting the enzyme aromatase, which converts testosterone to estrogen [].

Areas of Research

While Mestanolone is not a common medication due to safety concerns and the availability of safer alternatives, some research has explored its potential applications in specific situations:

  • Hypogonadism: A condition where the body produces low levels of testosterone. Some studies have investigated Mestanolone as a potential treatment for low testosterone in men, but due to side effects, it is not a preferred option [].
  • Male infertility: Limited research has looked at Mestanolone's impact on sperm production, with mixed results [].
  • Athletic performance: Mestanolone is a banned substance in most sports due to its performance-enhancing effects and potential health risks [].

Mestanolone, also known as 17α-methyl-4,5α-dihydrotestosterone, is a synthetic androgen and anabolic steroid that belongs to the class of anabolic-androgenic steroids. First synthesized in 1935, it is characterized by a methyl group at the C17α position, which distinguishes it from dihydrotestosterone. This compound is primarily recognized for its strong androgenic effects and relatively weak anabolic properties, making it more effective for enhancing masculine traits rather than muscle growth. Mestanolone is typically administered orally and has been used in various medical contexts, although its clinical use has diminished over time due to safety concerns and the emergence of newer agents .

Mestanolone acts similarly to testosterone, binding to the androgen receptor (AR) and inducing gene transcription for protein synthesis, leading to muscle growth and development of male secondary sexual characteristics []. The C17α methyl group prevents its breakdown by the liver, allowing for a longer duration of action compared to testosterone. However, this modification also increases its potential for adverse effects [].

Mestanolone use can be associated with a range of side effects, including:

  • Liver damage: The C17α methylation can increase the risk of liver toxicity, especially at high doses [].
  • Androgenic side effects: Acne, oily skin, increased body hair growth, and potential for prostate enlargement and male pattern baldness [].
  • Cardiovascular effects: Mestanolone may increase LDL cholesterol ("bad" cholesterol) and decrease HDL cholesterol ("good" cholesterol), raising the risk of heart disease [].
  • Mood swings and aggression: Androgenic steroids can contribute to mood swings, aggression, and even violence [].
, particularly those related to its structure as a steroid. The primary synthesis involves the oxidation of 17β-methylandrostan-3β,17β-diol. This reaction pathway leads to the formation of mestanolone through several steps:

  • Oxidation: The initial step involves the oxidation of the alcohol group at C17 to form a ketone.
  • Microbial Transformation: Recent studies have shown that mestanolone can be transformed by microbial action, yielding various metabolites through hydroxylation and other modifications .
  • Hydrogenation: The compound can also participate in hydrogenation reactions, where double bonds in the steroid structure are saturated.

Mestanolone exhibits significant biological activity primarily through its interaction with androgen receptors. It acts as an agonist of these receptors, leading to various physiological effects:

  • Androgenic Effects: These include increased libido, changes in voice pitch, and hair growth.
  • Anabolic Effects: Although mestanolone has weak anabolic properties compared to other anabolic steroids, it can still contribute to muscle maintenance and strength under certain conditions.
  • Hepatotoxicity: Like many 17α-alkylated steroids, mestanolone has been associated with liver toxicity, which limits its therapeutic use .

The synthesis of mestanolone can be achieved through multiple methods, with one notable approach involving the following steps:

  • Preparation of Etherate: 4-androstene-3,17-dione (4AD) is reacted with triethyl orthoformate in an organic solvent under acid catalysis.
  • Grignard Reaction: The resulting etherate undergoes a Grignard addition with methyl magnesium halide to yield a 17α-methyl derivative.
  • Catalytic Hydrogenation: The compound is then subjected to hydrogenation using palladium on carbon as a catalyst.
  • Acid-Catalyzed Hydrolysis: Finally, an acid-catalyzed hydrolysis step yields the crude product of mestanolone, which is refined for purity .

Mestanolone has been utilized in various applications:

  • Medical Use: Historically prescribed for conditions such as hypogonadism and certain types of anemia due to its androgenic properties.
  • Performance Enhancement: It has been misused in sports for its ability to enhance physical performance and muscle recovery.
  • Research Tool: Used in studies focusing on androgen receptor activity and metabolic pathways involving anabolic steroids .

Recent studies have explored the interactions of mestanolone with various biological systems:

  • Microbial Transformation: Research has demonstrated that microorganisms like Macrophomina phaseolina can metabolize mestanolone into several new compounds, indicating potential avenues for biotransformation research .
  • Receptor Binding Studies: Investigations into how mestanolone binds to androgen receptors have provided insights into its pharmacodynamics and potential therapeutic applications.

Mestanolone shares structural similarities with several other anabolic-androgenic steroids. Below is a comparison highlighting its uniqueness:

Compound NameStructural FeaturesAndrogenic ActivityAnabolic ActivityUnique Characteristics
Mestanolone17α-methylated derivative of DHTStrongWeakOrally active; hepatotoxic
Oxandrolone2-oxa derivative of DHTModerateModerateLess hepatotoxic; used for weight gain
Oxymetholone2-hydroxymethylene derivative of DHTStrongHighKnown for significant muscle-building effects
StanozololContains a pyrazole ringModerateHighOften used in veterinary medicine; less hepatotoxic

Mestanolone's unique position stems from its oral bioavailability and specific androgenic effects without significant anabolic activity compared to other steroids like oxymetholone or stanozolol .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.8

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

304.240230259 g/mol

Monoisotopic Mass

304.240230259 g/mol

Heavy Atom Count

22

Appearance

Solid powder

Melting Point

192.5 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

S712YZ168E

GHS Hazard Statements

Aggregated GHS information provided by 67 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 67 companies. For more detailed information, please visit ECHA C&L website;
Of the 5 notification(s) provided by 66 of 67 companies with hazard statement code(s):;
H312 (24.24%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H332 (24.24%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H351 (100%): Suspected of causing cancer [Warning Carcinogenicity];
H360 (39.39%): May damage fertility or the unborn child [Danger Reproductive toxicity];
H362 (15.15%): May cause harm to breast-fed children [Reproductive toxicity, effects on or via lactation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

KEGG Target based Classification of Drugs

Nuclear receptors
Estrogen like receptors
3-Ketosteroid receptor
NR3C4 (AR) [HSA:367] [KO:K08557]

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

521-11-9

Wikipedia

Mestanolone

Use Classification

Lipids -> Sterol Lipids [ST] -> Steroids [ST02] -> C19 steroids (androgens) and derivatives [ST0202]

Dates

Modify: 2023-08-15
1: Afkhami A, Ghaedi H, Madrakian T, Nematollahi D, Mokhtari B. Electro-oxidation and voltammetric determination of oxymetholone in the presence of mestanolone using glassy carbon electrode modified with carbon nanotubes. Talanta. 2014 Apr;121:1-8. doi: 10.1016/j.talanta.2013.12.047. Epub 2013 Dec 30. PubMed PMID: 24607102.
2: Madrakian T, Afkhami A, Rahimi M, Ahmadi M, Soleimani M. Preconcentration and spectrophotometric determination of oxymetholone in the presence of its main metabolite (mestanolone) using modified maghemite nanoparticles in urine sample. Talanta. 2013 Oct 15;115:468-73. doi: 10.1016/j.talanta.2013.05.056. Epub 2013 Jun 11. PubMed PMID: 24054620.
3: Yamada M, Aramaki S, Okayasu T, Hosoe T, Kurosawa M, Kijima-Suda I, Saito K, Nakazawa H. Identification and quantification of metabolites common to 17alpha-methyltestosterone and mestanolone in horse urine. J Pharm Biomed Anal. 2007 Sep 21;45(1):125-33. Epub 2007 Jun 30. PubMed PMID: 17709226.
4: HARRIS LH. The protein anabolic action of mestanolone. J Clin Endocrinol Metab. 1961 Sep;21:1099-105. PubMed PMID: 13711755.
5: ARNOLD A, POTTS GO, BEYLER AL. THE RATIO OF ANABOLIC TO ANDROGENIC ACTIVITY OF 7:17-DIMETHYLTESTOSTERONE, OXYMESTERONE, MESTANOLONE AND FLUOXYMESTERONE. J Endocrinol. 1963 Dec;28:87-92. PubMed PMID: 14086172.
6: Yamada M, Aramaki S, Kurosawa M, Saito K, Nakazawa H. Detection of urinary metabolites common to structurally related 17alpha-alkyl anabolic steroids in horses and application to doping tests in racehorses: methandienone, methandriol, and oxymetholone. J Anal Toxicol. 2008 Jun;32(5):387-91. PubMed PMID: 18544225.
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9: Nakajin S, Takahashi K, Shinoda M. Inhibitory effect and interaction of stanozolol with pig testicular cytochrome P-450 (17 alpha-hydroxylase/C17,20-lyase). Chem Pharm Bull (Tokyo). 1989 Jul;37(7):1855-8. PubMed PMID: 2805166.
10: Deng XS, Kurosu A, Pounder DJ. Detection of anabolic steroids in head hair. J Forensic Sci. 1999 Mar;44(2):343-6. PubMed PMID: 10097359.
11: Hungerford NL, Sortais B, Smart CG, McKinney AR, Ridley DD, Stenhouse AM, Suann CJ, Munn KJ, Sillence MN, McLeod MD. Analysis of anabolic steroids in the horse: development of a generic ELISA for the screening of 17alpha-alkyl anabolic steroid metabolites. J Steroid Biochem Mol Biol. 2005 Aug;96(3-4):317-34. PubMed PMID: 16040239.
12: Bi H, Massé R. Studies on anabolic steroids--12. Epimerization and degradation of anabolic 17 beta-sulfate-17 alpha-methyl steroids in human: qualitative and quantitative GC/MS analysis. J Steroid Biochem Mol Biol. 1992 Jun;42(5):533-46. PubMed PMID: 1616883.
13: Bi H, Du P, Massé R. Studies on anabolic steroids--8. GC/MS characterization of unusual seco acidic metabolites of oxymetholone in human urine. J Steroid Biochem Mol Biol. 1992 Apr;42(2):229-42. PubMed PMID: 1567786.
14: Massé R, Bi HG, Ayotte C, Du P, Gélinas H, Dugal R. Studies on anabolic steroids. V. Sequential reduction of methandienone and structurally related steroid A-ring substituents in humans: gas chromatographic-mass spectrometric study of the corresponding urinary metabolites. J Chromatogr. 1991 Jan 2;562(1-2):323-40. PubMed PMID: 2026703.
15: Kobayashi H, Iwamatsu T, Shibata Y, Ishihara M, Kobayashi Y. Effects of co-administration of estrogen and androgen on induction of sex reversal in the medaka Oryzias latipes. Zoolog Sci. 2011 May;28(5):355-9. doi: 10.2108/zsj.28.355. PubMed PMID: 21557659.
16: Hoffmann F, Kloas W. Effects of environmentally relevant concentrations of the xeno-androgen, methyldihydrotestosterone, on male and female mating behavior in Xenopus laevis. Chemosphere. 2012 Jun;87(11):1246-53. doi: 10.1016/j.chemosphere.2012.01.030. Epub 2012 Feb 17. PubMed PMID: 22342339.
17: Iwamatsu T, Kobayashi H, Yamashita M. Sex reversal in medaka treated in vitro with 17alpha-methyldihydrotestosterone during oocyte maturation. Dev Growth Differ. 2006 Jan;48(1):59-64. PubMed PMID: 16466394.
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